3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine is a synthetic compound that belongs to the class of nitrogen mustards. These compounds are known for their cytotoxic properties and have been used in various applications, including chemotherapy. The structure of this compound includes a phenylalanine backbone with a bis(2-chloroethyl)amino group and a formyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine typically involves the reaction of L-phenylalanine with bis(2-chloroethyl)amine under specific conditions. The reaction is carried out in an inert solvent such as methylene chloride, with the presence of a binding agent like triethylamine to capture the hydrochloric acid produced during the reaction . The reaction conditions include maintaining a controlled temperature and ensuring proper mixing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It has been explored for its potential use in chemotherapy due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen . These aziridinium ions then alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links. This cross-linking prevents DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine is similar to other nitrogen mustards, such as:
- Cyclophosphamide
- Chlorambucil
- Melphalan
- Bendamustine
Uniqueness
What sets this compound apart is its specific structure, which includes a formyl group and a phenylalanine backbone. This unique structure may confer different reactivity and biological activity compared to other nitrogen mustards .
List of Similar Compounds
- Cyclophosphamide
- Chlorambucil
- Melphalan
- Bendamustine
- Uramustine
Properties
CAS No. |
83996-51-4 |
---|---|
Molecular Formula |
C14H18Cl2N2O3 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(2S)-3-[3-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-4-6-18(7-5-16)12-3-1-2-11(8-12)9-13(14(20)21)17-10-19/h1-3,8,10,13H,4-7,9H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
InChI Key |
KJWKATBKKLQSGS-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)NC=O |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.